[4-(3-Fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl](phenyl)methanone
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Overview
Description
4-(3-Fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-ylmethanone is a complex organic compound with a unique structure that combines a fluorophenyl group, a dihydropyrimido[1,2-a]benzimidazole core, and a phenylmethanone moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-ylmethanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the dihydropyrimido[1,2-a]benzimidazole core, followed by the introduction of the fluorophenyl and phenylmethanone groups through various substitution and coupling reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, potentially enhancing the compound’s properties.
Scientific Research Applications
4-(3-Fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-ylmethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents for treating various diseases.
Industry: Its unique chemical properties may find applications in the development of new materials, catalysts, and other industrial products.
Mechanism of Action
The mechanism of action of 4-(3-Fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorophenyl-substituted dihydropyrimido[1,2-a]benzimidazoles and related structures with different substituents on the core framework.
Uniqueness
What sets 4-(3-Fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-ylmethanone apart is its specific combination of functional groups, which may confer unique biological activities and chemical reactivity. Comparative studies with similar compounds can highlight its distinct properties and potential advantages in various applications.
Properties
CAS No. |
697245-68-4 |
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Molecular Formula |
C24H18FN3O |
Molecular Weight |
383.4 g/mol |
IUPAC Name |
[4-(3-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]-phenylmethanone |
InChI |
InChI=1S/C24H18FN3O/c1-15-21(23(29)16-8-3-2-4-9-16)22(17-10-7-11-18(25)14-17)28-20-13-6-5-12-19(20)27-24(28)26-15/h2-14,22H,1H3,(H,26,27) |
InChI Key |
OVBHDIVYNCLQEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC(=CC=C4)F)C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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